![molecular formula C11H25ClN2OS B13582205 N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride](/img/structure/B13582205.png)
N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride is a chemical compound with the molecular formula C11H24N2OS.ClH. It is known for its unique structure, which includes an isobutylamino group and a methylthio group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride typically involves the reaction of isobutylamine with N,N-dimethyl-4-(methylthio)butanamide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The final product is purified through crystallization or other suitable methods to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted amides depending on the electrophile used.
Applications De Recherche Scientifique
N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-2-propanamine
- N-propyl-1-propanamine
Uniqueness
N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamide hydrochloride is unique due to its combination of an isobutylamino group and a methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H25ClN2OS |
|---|---|
Poids moléculaire |
268.85 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(2-methylpropylamino)-4-methylsulfanylbutanamide;hydrochloride |
InChI |
InChI=1S/C11H24N2OS.ClH/c1-9(2)8-12-10(6-7-15-5)11(14)13(3)4;/h9-10,12H,6-8H2,1-5H3;1H |
Clé InChI |
PMKBKBULYSYLSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(CCSC)C(=O)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


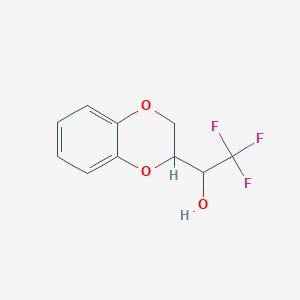
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
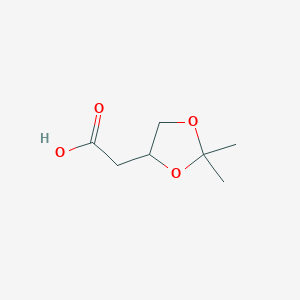
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)

![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
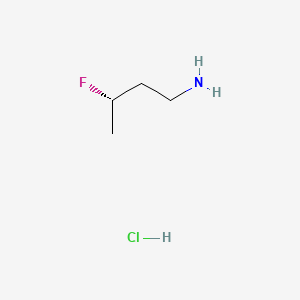


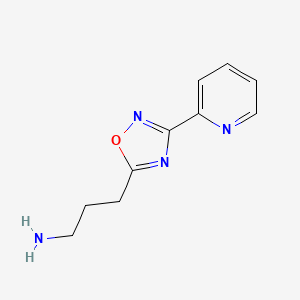
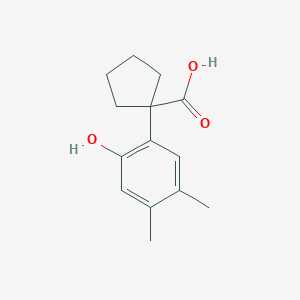
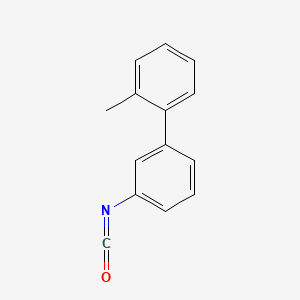
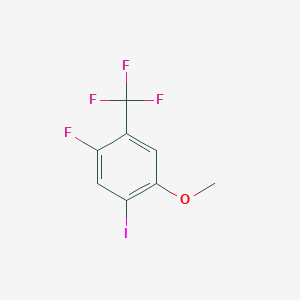
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
